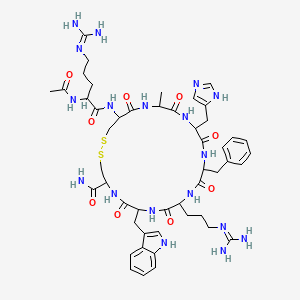

13-benzyl-22-(5-carbamimidamido-2-acetamidopentanamido)-10-(3-carbamimidamidopropyl)-16-(1H-imidazol-4-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexaazacyclotricosane-4-carboxamide

Description

This macrocyclic compound is a structurally complex molecule featuring a 23-membered ring system with multiple functional groups, including benzyl, carbamimidamido, imidazolylmethyl, indolylmethyl, and dithia linkages. The compound’s stereochemistry, as denoted by its (4R,7S,10S,13R,16S,19R,22R) configuration, further underscores its specificity in molecular recognition processes. Structural characterization of such compounds typically relies on X-ray crystallography and computational tools like SHELX for refinement and ORTEP-III for graphical representation .

Properties

IUPAC Name |

22-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H68N18O9S2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHDTKMUACZDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H68N18O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1117.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 13-benzyl-22-(5-carbamimidamido-2-acetamidopentanamido)-10-(3-carbamimidamidopropyl)-16-(1H-imidazol-4-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexaazacyclotriscosane-4-carboxamide (referred to as compound X) is a complex oligopeptide with significant potential in biomedical applications. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

Compound X belongs to a class of compounds characterized by multiple functional groups including imidazole and indole moieties. Its structure suggests potential interactions with various biological targets due to the presence of nitrogen-rich heterocycles which are known to facilitate binding with proteins and enzymes.

Anticancer Properties

The imidazole and indole components of compound X are associated with anticancer activities. Studies have shown that compounds featuring these moieties can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . The structural complexity of compound X may enhance its interaction with cancer cell targets compared to simpler analogs.

Enzyme Inhibition

The presence of multiple functional groups in compound X positions it as a potential inhibitor of key enzymes involved in metabolic pathways. For example, imidazole-containing compounds have been identified as effective inhibitors of carbonic anhydrase and other enzymes critical for tumor growth . This suggests that compound X could be explored for its ability to modulate enzyme activity in therapeutic contexts.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several imidazole derivatives against M. tuberculosis. Results indicated that specific substitutions on the imidazole ring significantly enhanced activity against drug-resistant strains . Given that compound X contains similar structural features, it warrants investigation in this area.

Study 2: Anticancer Activity Assessment

In another study focusing on hybrid compounds with imidazole and indole scaffolds, researchers reported substantial cytotoxic effects against various cancer cell lines. The compounds induced apoptosis and inhibited cell migration . Compound X's complex structure may provide an enhanced mechanism of action worthy of further exploration.

Data Tables

Comparison with Similar Compounds

Key Observations :

- Functional Groups : The presence of multiple carbamimidamido groups distinguishes it from vancomycin, which relies on hydrogen-bonding networks via sugar and biphenyl groups. This suggests divergent mechanisms of action.

- Dithia Linkages : Unlike purely azamacrocycles, the 1,2-dithia moiety may enhance redox activity or metal binding, a feature absent in cyclosporine or vancomycin.

Physicochemical Properties

- Solubility : High polarity due to carbamimidamido and carboxamide groups suggests moderate aqueous solubility, though likely lower than cyclosporine due to larger size.

- Stability : The dithia linkage may confer resistance to enzymatic degradation compared to all-amide macrocycles.

Research Findings and Implications

Structural Insights

Crystallographic studies using SHELX and visualization via ORTEP-3 would be critical for resolving the compound’s conformation. The indolylmethyl and imidazolylmethyl substituents likely participate in π-π stacking or hydrophobic interactions, analogous to tryptophan and histidine residues in proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.